Sodium 4-Chlorobenzenesulfinate
Overview
Description
Sodium 4-Chlorobenzenesulfinate is an organic compound with the molecular formula C6H4ClNaO2S and a molecular weight of 198.6 g/mol . It is a white to light yellow crystalline powder that is soluble in water. This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-Chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite . Another method includes the reaction of sulfur dioxide with aromatic hydrocarbons in the presence of catalysts like aluminum chloride . Additionally, it can be prepared by the oxidation of thiols or the reaction of sulfur dioxide with Grignard reagents or aromatic diazonium salts .
Industrial Production Methods: Industrial production of this compound typically involves the chlorosulfonation of aromatic compounds followed by reduction using reducing agents . This process, however, generates a significant amount of waste, including sulfuric acid, hydrochloric acid, and sodium chloride, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-Chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzenesulfonic acid.
Reduction: It can be reduced to form 4-chlorobenzenethiol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc powder or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: 4-Chlorobenzenesulfonic acid.
Reduction: 4-Chlorobenzenethiol.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-Chlorobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function . The specific pathways involved depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Sodium 4-Chlorobenzenesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.
Sodium Benzenesulfinate: Lacks the chlorine substituent on the benzene ring.
Sodium 4-Methylbenzenesulfinate: Contains a methyl group instead of a chlorine atom.
Uniqueness: Sodium 4-Chlorobenzenesulfinate is unique due to the presence of the chlorine substituent, which imparts specific chemical properties and reactivity . This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
14752-66-0 |
---|---|
Molecular Formula |
C6H5ClNaO2S |
Molecular Weight |
199.61 g/mol |
IUPAC Name |
sodium;4-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |
InChI Key |
GJAKRMFICWCSQW-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Cl.[Na] |
14752-66-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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